molecular formula C8H11ClN2 B2793802 4-Chloro-1-cyclopentyl-1H-pyrazole CAS No. 1205839-54-8

4-Chloro-1-cyclopentyl-1H-pyrazole

Cat. No.: B2793802
CAS No.: 1205839-54-8
M. Wt: 170.64
InChI Key: QVGKKVONUGQPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-cyclopentyl-1H-pyrazole is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone. This intermediate is then reacted with 4-chloropyrazole under specific conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation Reactions: Oxidized derivatives of the compound.

Scientific Research Applications

4-Chloro-1-cyclopentyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . Detailed studies on its exact mechanism are ongoing .

Comparison with Similar Compounds

    4-Chloropyrazole: Shares the pyrazole core structure but lacks the cyclopentyl group.

    1-Cyclopentyl-1H-pyrazole: Similar structure but without the chlorine atom.

Uniqueness: 4-Chloro-1-cyclopentyl-1H-pyrazole is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical and biological properties .

Biological Activity

4-Chloro-1-cyclopentyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a chlorine atom and a cyclopentyl group. The synthesis of this compound typically involves cyclization reactions that yield high purity and yield, making it suitable for further biological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values as low as 25.1 µM against MRSA strains, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Methicillin-resistant S. aureus25.1
E. coli12.5
Pseudomonas aeruginosa15.0

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, certain derivatives of pyrazole have shown up to 93% inhibition of IL-6 at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone7686
This compound6193

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction may lead to the inhibition of enzyme activities or modulation of signaling pathways within cells . Such mechanisms are crucial for its antimicrobial and anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted by Rahimizadeh et al. demonstrated that derivatives of pyrazole exhibited significant antibacterial activity against multiple strains, including MRSA and E. coli, with MIC values supporting their potential use in clinical settings .
  • Anti-inflammatory Potential : Research by Chandra et al. focused on the anti-inflammatory effects of pyrazole derivatives, revealing promising results in reducing inflammation markers in vitro .
  • Comparative Studies : Comparative analyses with other pyrazole derivatives indicate that modifications in the chemical structure significantly influence biological activity, suggesting avenues for further drug development .

Properties

IUPAC Name

4-chloro-1-cyclopentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGKKVONUGQPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.